molecular formula C13H12FNO B13244133 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde

1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13244133
M. Wt: 217.24 g/mol
InChI Key: NPLCSKCTCVRNMT-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-derived compound featuring an ethyl group at the 1-position, a 2-fluorophenyl substituent at the 3-position, and a carbaldehyde functional group at the 2-position (Figure 1). The inclusion of a fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, common strategies in drug design . The carbaldehyde group serves as a reactive site for further functionalization, such as condensations or reductions .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

1-ethyl-3-(2-fluorophenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H12FNO/c1-2-15-8-7-11(13(15)9-16)10-5-3-4-6-12(10)14/h3-9H,2H2,1H3

InChI Key

NPLCSKCTCVRNMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with ethylamine in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the pyrrole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its target, while the pyrrole ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight Fluorophenyl Position Carbaldehyde Position Key Properties/Findings
1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde Ethyl (1), 2-fluorophenyl (3) 217.24 2 2 Target compound; fluorophenyl enhances lipophilicity
1-Ethyl-3-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde Ethyl (1), 3-fluorophenyl (3) 217.24 3 2 Positional isomer; altered electronic effects due to fluorine position
1-(2-Ethylphenyl)-1H-pyrrole-3-carbaldehyde 2-Ethylphenyl (1) 199.25 3 Carbaldehyde at 3-position; lower molecular weight due to absence of fluorine
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde 2-Furylmethyl (1) 2 Furylmethyl substituent may increase π-stacking potential
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Benzyl (1), hydroxymethyl (5) 2 Reduced stability under reductive conditions

Positional Isomerism: 2- vs. 3-Fluorophenyl Substitution

The positional isomer 1-ethyl-3-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde shares the same molecular formula as the target compound but differs in the fluorine position on the phenyl ring. Fluorine’s electron-withdrawing effect varies with its position: para to the pyrrole in the 3-fluorophenyl isomer versus meta in the 2-fluorophenyl derivative.

Carbaldehyde Reactivity and Stability

Carbaldehyde-containing pyrroles, such as 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, exhibit sensitivity during reduction attempts. For example, Gourlay et al. demonstrated degradation of similar substrates under zinc/HCl conditions, suggesting that substituents like ethyl or fluorophenyl may stabilize the aldehyde group against such reactions . The target compound’s ethyl and fluorophenyl groups could mitigate steric hindrance or electronic destabilization, though direct evidence is lacking.

Heterocycle and Substituent Effects

  • Thiazole Derivatives: Compounds like 4-cyclopropyl-5-(2-fluorophenyl)thiazoles share the 2-fluorophenyl motif but feature a thiazole core.
  • Pyrrolo-Pyridazine Derivatives : The patent compound (4aR)-1-[(2,3-difluorophenyl)methyl]-4a-ethyl-pyrrolo-pyridazine highlights the role of difluorophenyl groups in enhancing binding specificity, though its fused heterocycle differs significantly from the pyrrole scaffold.

Biological Activity

1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
IUPAC Name1-ethyl-3-(2-fluorophenyl)pyrrole-2-carbaldehyde
InChI KeyNPLCSKCTCVRNMT-UHFFFAOYSA-N
Canonical SMILESCCN1C=CC(=C1C=O)C2=CC=CC=C2F

The structure includes a pyrrole ring with an ethyl group and a 2-fluorophenyl substituent, which contributes to its unique reactivity and potential interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with ethylamine under specific conditions:

  • Reagents : 2-Fluorobenzaldehyde, ethylamine
  • Catalyst : Often a Lewis acid
  • Solvent : Ethanol
  • Temperature : 60-80°C

This reaction proceeds through a nucleophilic addition mechanism followed by cyclization to form the pyrrole ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it may serve as a potential lead compound for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, influencing downstream signaling pathways.

These interactions suggest that the compound could be a valuable scaffold for drug design aimed at targeting specific biological pathways involved in disease .

Study on Anticancer Activity

A study conducted by Xia et al. evaluated the cytotoxic effects of various pyrrole derivatives, including this compound. The compound exhibited significant growth inhibition against A549 cell lines with an IC50 value of approximately 26 µM. This finding highlights its potential as an anticancer agent .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, supporting its development as a novel antimicrobial agent.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds. Below is a comparison table highlighting key differences:

Compound NameUnique Features
This compound Contains a fluorine atom enhancing stability
1-Ethyl-3-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde Different substitution pattern
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Different position of fluorinated substituent

The presence of the fluorine atom in the para position significantly influences the compound's chemical properties and biological activities, making it a candidate for further research in drug development .

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